molecular formula C7H13NO4 B1612723 4-[(Ethoxycarbonyl)amino]butanoic acid CAS No. 4143-09-3

4-[(Ethoxycarbonyl)amino]butanoic acid

Cat. No.: B1612723
CAS No.: 4143-09-3
M. Wt: 175.18 g/mol
InChI Key: OZJDUFODPCKINY-UHFFFAOYSA-N
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Description

4-[(Ethoxycarbonyl)amino]butanoic acid, also known by its IUPAC name, is a compound with the molecular formula C7H13NO4. It is a derivative of butanoic acid, featuring an ethoxycarbonyl group attached to the amino group at the fourth position of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Ethoxycarbonyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-[(Ethoxycarbonyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(Ethoxycarbonyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(Ethoxycarbonyl)amino]butanoic acid exerts its effects involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their function .

Properties

IUPAC Name

4-(ethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-2-12-7(11)8-5-3-4-6(9)10/h2-5H2,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJDUFODPCKINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602743
Record name 4-[(Ethoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4143-09-3
Record name 4-[(Ethoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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